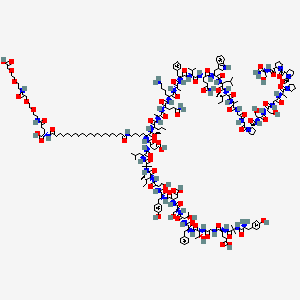
Zepbound
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替尔泊肽是一种新型药物化合物,用于治疗 2 型糖尿病和肥胖症。它是一种葡萄糖依赖性胰岛素促分泌多肽受体和胰高血糖素样肽 -1 受体的双重激动剂。 这种双重作用使它能够显着降低血糖水平并促进减肥,使其成为管理代谢紊乱的有希望的治疗剂 .
准备方法
合成路线和反应条件: 替尔泊肽是使用固相肽合成法合成的,该方法通常用于生产肽。该过程涉及将受保护的氨基酸顺序添加到树脂结合的肽链上。 替尔泊肽的合成包括使用特殊的保护氨基酸,例如 Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH 和 Fmoc-Lys(AEEA-AEEA-gamma Glu(alpha-OtBu)-Eicoside acid(mono-tBu))-OH .
工业生产方法: 替尔泊肽的工业生产涉及使用氨基树脂作为起始材料。肽使用固相多肽合成法合成,然后进行酸解以获得粗产品。 然后将粗产品纯化以获得适合医疗应用的高纯度 .
化学反应分析
反应类型: 替尔泊肽会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰肽以增强其稳定性、生物利用度和治疗效果至关重要。
常用试剂和条件:
氧化: 在受控条件下使用过氧化氢和高锰酸钾等常见氧化剂来引入特定的官能团。
还原: 使用硼氢化钠和氢化铝锂等还原剂来还原特定的官能团。
取代: 取代反应涉及使用卤代烷烃和酰氯等试剂来引入新的官能团。
科学研究应用
替尔泊肽具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和修饰技术的模型化合物。
生物学: 研究其对代谢途径和细胞信号机制的影响。
医学: 主要用于治疗 2 型糖尿病和肥胖症。它已显示出在降低血糖水平和促进减肥方面具有显着的疗效。
工业: 用于开发针对代谢紊乱的新型治疗剂
作用机制
替尔泊肽通过作为葡萄糖依赖性胰岛素促分泌多肽受体和胰高血糖素样肽 -1 受体的双重激动剂发挥作用。这种双重作用增强胰岛素分泌,降低胰高血糖素水平,并促进减肥。 分子靶标包括胰腺β细胞,在那里它刺激胰岛素分泌,以及中枢神经系统,在那里它减少食欲和食物摄入 .
相似化合物的比较
替尔泊肽因其对葡萄糖依赖性胰岛素促分泌多肽受体和胰高血糖素样肽 -1 受体的双重激动剂作用而独一无二。类似的化合物包括:
司美格鲁肽: 一种胰高血糖素样肽 -1 受体激动剂,用于治疗 2 型糖尿病和肥胖症。与替尔泊肽不同,它不针对葡萄糖依赖性胰岛素促分泌多肽受体。
利拉鲁肽: 另一种胰高血糖素样肽 -1 受体激动剂,具有类似的应用,但缺乏替尔泊肽的双重激动剂作用。
替尔泊肽的双重受体激动作用为管理代谢紊乱提供了更全面的方法,使其成为一种独特且有希望的治疗剂。
生物活性
Zepbound, also known as tirzepatide, is a novel dual GIP (Gastric Inhibitory Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) receptor agonist developed by Eli Lilly for the treatment of obesity and weight management. This compound has garnered significant attention due to its superior efficacy in promoting weight loss compared to existing treatments, such as semaglutide (Wegovy). This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and comparative effectiveness.
Tirzepatide functions by activating both GIP and GLP-1 receptors, which play crucial roles in regulating glucose metabolism and appetite control. The dual action leads to:
- Increased Insulin Secretion : Enhances glucose-dependent insulin release from pancreatic beta cells.
- Reduced Glucagon Secretion : Lowers glucagon levels, which helps reduce hepatic glucose output.
- Enhanced Satiety : Increases feelings of fullness, leading to reduced food intake.
- Promotion of Thermogenesis : Stimulates brown adipose tissue (BAT) activity, which may aid in energy expenditure and fat oxidation .
Weight Loss Outcomes
Recent clinical trials have demonstrated that this compound is significantly more effective than Wegovy in achieving weight loss among participants with obesity. Key findings from the SURMOUNT-5 trial include:
- Average Weight Loss : Participants using this compound lost an average of 20.2% of their body weight over 72 weeks compared to 13.7% for those on Wegovy .
- Significant Weight Loss Achievements : Approximately 31% of this compound users lost at least 25% of their body weight, compared to 16% for Wegovy users .
Comparative Table of Weight Loss Outcomes
| Treatment | Average Weight Loss (%) | % Achieving ≥25% Weight Loss | Average Weight Lost (lbs) |
|---|---|---|---|
| This compound | 20.2 | 31 | 50.3 |
| Wegovy | 13.7 | 16 | 33.1 |
Case Studies
Several case studies have illustrated the effectiveness of tirzepatide in clinical settings:
-
SURMOUNT-5 Trial :
- Participants : 751 adults with obesity or overweight conditions.
- Duration : 72 weeks.
- Results : Significant reductions in body weight and improved metabolic parameters were observed in participants treated with tirzepatide compared to placebo.
- Long-term Efficacy Study :
Safety Profile
While this compound has shown promising results in terms of efficacy, it is essential to consider its safety profile:
- Common Side Effects : Nausea, vomiting, diarrhea, and abdominal pain have been reported but are generally mild and transient.
- Serious Adverse Events : There have been instances of acute pancreatitis and gallbladder-related issues in clinical trials .
Summary Table of Side Effects
| Side Effect | Incidence (%) |
|---|---|
| Nausea | ~30 |
| Vomiting | ~15 |
| Diarrhea | ~10 |
| Acute Pancreatitis | Rare |
属性
Key on ui mechanism of action |
Glucagon-like peptide-1 (GLP-1) receptors (GLP-1R) are expressed throughout the body, including pancreatic beta-cells and the gastrointestinal tract. They have been implicated in the pathophysiology of type II diabetes mellitus as GLP-1R signalling is involved in glucose control by enhancing glucose-stimulated insulin secretion, delaying gastric transit, decreasing plasma glucagon levels, and reducing body weight by activating anorexigenic pathways in the brain. Both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 are peptide hormones involved in glucose homeostasis: they promote glucose-stimulated insulin secretion from the pancreatic beta-cells. However, GIP is the main incretin hormone that exerts insulinotropic effects in response to food intake. The exact mechanism of action of tirzepatide has not been fully elucidated; however, dual agonism at GIP and GLP-1R may contribute to the glycemic and weight control effects of the drug. Studies demonstrated that co-administration of GIP and a GLP-1R agonist more significantly increased insulin response and suppressed glucagon secretion compared to separate administration of either hormone alone. Tirzepatide binds to GIP and GLP-1R with high affinity. _In vitro_, tirzepatide has a comparable GIP receptor binding affinity to native GIP and five times lower GLP-1R affinity than that of native GLP-1. Tirzepatide potently activates the GLP-1R signalling pathway to stimulate glucose-dependent insulin secretion through activity at the GIP receptor (GIPR) or the GLP-1R. However, the role of GIPR agonism in the drug's mechanism of action requires further investigation, as the evidence of GIPR agonism on glycemic and weight control in preclinical and clinical studies are conflicting. |
|---|---|
CAS 编号 |
2023788-19-2 |
分子式 |
C225H348N48O68 |
分子量 |
4813 g/mol |
IUPAC 名称 |
20-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C225H348N48O68/c1-23-126(10)183(264-198(311)146(64-50-52-88-226)246-202(315)157(109-180(297)298)252-199(312)152(103-124(6)7)261-223(337)225(21,22)269-217(330)185(128(12)25-3)266-209(322)163(120-278)257-200(313)153(107-138-74-78-141(282)79-75-138)250-203(316)158(110-181(299)300)253-207(320)162(119-277)259-216(329)187(134(18)280)267-206(319)155(106-136-60-44-41-45-61-136)254-215(328)186(133(17)279)262-174(289)114-237-193(306)147(83-87-179(295)296)260-222(336)224(19,20)268-192(305)143(227)104-137-72-76-140(281)77-73-137)214(327)242-131(15)190(303)244-148(80-84-168(228)283)196(309)245-145(65-51-53-89-231-175(290)121-340-100-99-339-97-91-233-176(291)122-341-101-98-338-96-90-232-170(285)86-82-150(221(334)335)243-171(286)70-46-38-36-34-32-30-28-26-27-29-31-33-35-37-39-47-71-178(293)294)195(308)240-130(14)191(304)248-154(105-135-58-42-40-43-59-135)205(318)263-182(125(8)9)212(325)247-149(81-85-169(229)284)197(310)251-156(108-139-111-234-144-63-49-48-62-142(139)144)201(314)249-151(102-123(4)5)204(317)265-184(127(11)24-2)213(326)241-129(13)189(302)236-112-172(287)235-115-177(292)270-92-54-66-164(270)210(323)258-161(118-276)208(321)256-160(117-275)194(307)238-113-173(288)239-132(16)218(331)272-94-56-68-166(272)220(333)273-95-57-69-167(273)219(332)271-93-55-67-165(271)211(324)255-159(116-274)188(230)301/h40-45,48-49,58-63,72-79,111,123-134,143,145-167,182-187,234,274-282H,23-39,46-47,50-57,64-71,80-110,112-122,226-227H2,1-22H3,(H2,228,283)(H2,229,284)(H2,230,301)(H,231,290)(H,232,285)(H,233,291)(H,235,287)(H,236,302)(H,237,306)(H,238,307)(H,239,288)(H,240,308)(H,241,326)(H,242,327)(H,243,286)(H,244,303)(H,245,309)(H,246,315)(H,247,325)(H,248,304)(H,249,314)(H,250,316)(H,251,310)(H,252,312)(H,253,320)(H,254,328)(H,255,324)(H,256,321)(H,257,313)(H,258,323)(H,259,329)(H,260,336)(H,261,337)(H,262,289)(H,263,318)(H,264,311)(H,265,317)(H,266,322)(H,267,319)(H,268,305)(H,269,330)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,334,335)/t126-,127-,128-,129-,130-,131-,132-,133+,134+,143-,145-,146-,147-,148-,149-,150+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,182-,183-,184-,185-,186-,187-/m0/s1 |
InChI 键 |
BTSOGEDATSQOAF-SMAAHMJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
序列 |
One Letter Code: Y-Aib-EGTFTSDYSI-Aib-LDKIAQ-diacid-gamma-Glu-(AEEA)2-Lys-AFVQWLIAGGPSSGAPPPS-NH2 |
溶解度 |
<1 mg/mL |
同义词 |
LY3298176 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















